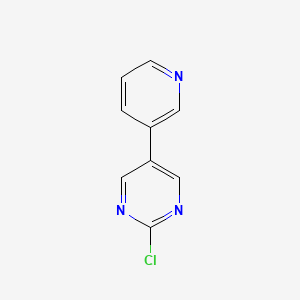

2-Cloro-5-(piridin-3-il)pirimidina

Descripción general

Descripción

2-Chloro-5-(pyridin-3-yl)pyrimidine is a monochlorinated pyrimidine with plant growth regulating activity . It is a useful reagent in the preparation of antivirals and other biologically active compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study highlighted the optimal structure of the pyridine and pyrimidine groups for the best fungicidal activity .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For instance, the crystal structure of a similar compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, has been reported .Chemical Reactions Analysis

2-Chloro-5-(pyridin-3-yl)pyrimidine undergoes various chemical reactions . For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For example, the melting point, yield, and NMR spectrum of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, have been reported .Aplicaciones Científicas De Investigación

Síntesis de nuevos derivados de pirimidina

2-Cloro-5-(piridin-3-il)pirimidina: sirve como material de partida para la síntesis de nuevos derivados de pirimidina. La presencia de un grupo cloro permite reacciones de sustitución nucleofílica regioselectivas, que son esenciales para crear una variedad de compuestos de pirimidina con posibles actividades biológicas .

Desarrollo de agentes anticancerígenos

Los derivados de pirimidina, incluido This compound, se han explorado por sus propiedades anticancerígenas. La naturaleza deficiente en electrones del anillo de pirimidina lo convierte en un andamiaje adecuado para diseñar pequeñas moléculas que pueden actuar como potentes agentes anticancerígenos .

Reacciones de organolitio

Este compuesto se utiliza en reacciones que involucran reactivos de organolitio. Estas reacciones son fundamentales para introducir diferentes grupos funcionales en el anillo de pirimidina, alterando así sus propiedades y mejorando su potencial para unirse a objetivos biológicos .

Unión al receptor de serotonina

La introducción de cadenas laterales hidrófobas en el anillo de pirimidina, como las derivadas de This compound, puede mejorar la afinidad de unión a los sitios receptores de serotonina (5-HT). Esto es crucial para el desarrollo de fármacos dirigidos a trastornos neurológicos .

Actividad fungicida

Los derivados de pirimidinamina, que se pueden sintetizar a partir de This compound, han mostrado una excelente actividad fungicida. Esta aplicación es significativa en el campo de la agricultura, donde controlar las enfermedades fúngicas es de suma importancia .

Síntesis de colorantes fluorescentes

El compuesto se utiliza en la síntesis de colorantes fluorescentes, que son esenciales en varios bioensayos y ensayos de proteínas. Estos colorantes ayudan en la detección y cuantificación de moléculas biológicas .

Desarrollo de antagonistas del receptor P2X7

This compound: es un intermedio en la síntesis de andamios de benzamida. Estos andamios son potentes antagonistas contra los receptores P2X7, que son objetivos terapéuticos para las enfermedades inflamatorias y el dolor .

Investigación farmacéutica

Debido a su similitud estructural con los nucleótidos naturales, This compound es valiosa en la investigación farmacéutica. Se puede utilizar para crear análogos de bases de ADN o ARN, que tienen aplicaciones en el desarrollo de fármacos antivirales y antimicrobianos .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to interact with various biological targets, including cyclin-dependent kinases (cdks) which are promising therapeutic targets for cancer therapy .

Mode of Action

For instance, some pyrimidine derivatives have been found to inhibit CDKs, resulting in suppression of their downstream signaling pathway and inhibition of cell proliferation .

Biochemical Pathways

For example, some pyrimidine derivatives have been found to affect the pathways related to cell cycle progression and cellular apoptosis .

Result of Action

Some pyrimidine derivatives have been found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase .

Cellular Effects

Some pyrimidine derivatives have been found to inhibit cell proliferation and induce cellular apoptosis .

Molecular Mechanism

It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Some pyrimidine derivatives have been found to inhibit tumor growth in xenograft mouse models .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

2-chloro-5-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYKBWCTGBYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296335 | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-38-3 | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

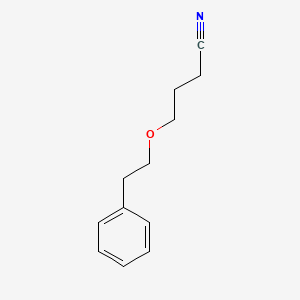

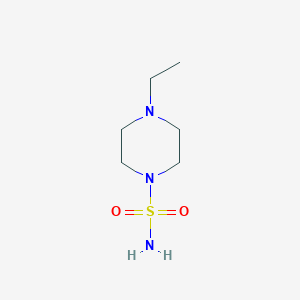

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

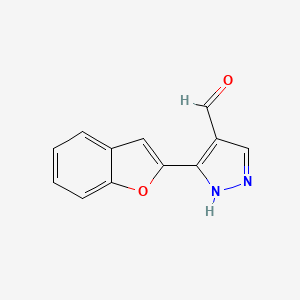

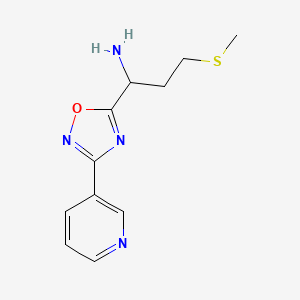

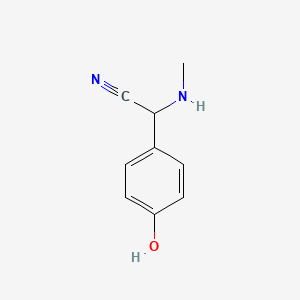

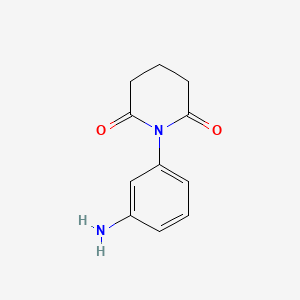

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)

![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)